molecular formula C8H8F2O B14245446 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride CAS No. 484649-06-1

2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride

Cat. No.: B14245446
CAS No.: 484649-06-1
M. Wt: 158.14 g/mol
InChI Key: GAAHDYKUTVJMTN-UHFFFAOYSA-N
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Description

2-Fluorobicyclo[221]hept-5-ene-2-carbonyl fluoride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride typically involves the fluorination of bicyclo[2.2.1]hept-5-ene-2-carbonyl compounds. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is being explored.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl fluoride group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atom under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound could be explored for potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl fluoride group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: Similar structure but with a chloride group instead of fluoride.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of carbonyl fluoride.

    2-Fluorobicyclo[2.2.1]heptane: Lacks the carbonyl group, making it less reactive.

Uniqueness

2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride is unique due to the presence of both fluorine and carbonyl fluoride groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

484649-06-1

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

2-fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride

InChI

InChI=1S/C8H8F2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2

InChI Key

GAAHDYKUTVJMTN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)(C(=O)F)F

Origin of Product

United States

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